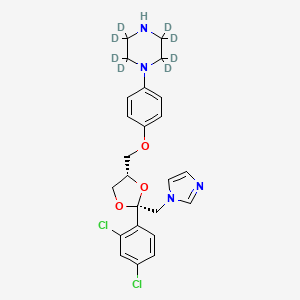

Deacetyl Ketoconazole-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deacetyl Ketoconazole-d8 is a deuterated form of Deacetyl Ketoconazole, which is a metabolite of Ketoconazole. Ketoconazole is an imidazole-containing antifungal drug that was approved by the United States Food and Drug Administration in 1981 as the first orally available azole antifungal agent . This compound is used extensively in research applications that require a stable isotopic label, particularly in mass spectrometry as an internal standard .

Métodos De Preparación

The preparation of Deacetyl Ketoconazole-d8 involves the deacetylation of Ketoconazole-d8. The synthetic route typically includes the following steps:

Deuteration: Ketoconazole is deuterated to form Ketoconazole-d8.

Deacetylation: The deuterated Ketoconazole undergoes deacetylation to form this compound.

The reaction conditions for these steps involve the use of deuterated reagents and specific catalysts to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale deuteration and deacetylation processes, utilizing advanced techniques such as liquid chromatography and mass spectrometry to ensure the purity and stability of the final product .

Análisis De Reacciones Químicas

Deacetyl Ketoconazole-d8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized metabolites .

Aplicaciones Científicas De Investigación

Deacetyl Ketoconazole-d8 has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Deacetyl Ketoconazole-d8 is similar to that of Ketoconazole. It interacts with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability and inhibition of fungal growth . The presence of deuterium atoms in this compound allows for more precise studies of these interactions using mass spectrometry .

Comparación Con Compuestos Similares

Deacetyl Ketoconazole-d8 is compared with other similar compounds, such as:

Ketoconazole: The parent compound, which is widely used as an antifungal agent.

Ketoconazole-d8: The deuterated form of Ketoconazole, used as an internal standard in research.

N-deacetyl Ketoconazole: Another metabolite of Ketoconazole, which has been studied for its metabolic characteristics and potential effects on drug metabolism.

The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in mass spectrometry for accurate quantification and analysis of Ketoconazole and its metabolites .

Actividad Biológica

Deacetyl Ketoconazole-d8 (DAK) is a significant metabolite of the antifungal agent ketoconazole. Its biological activity has garnered attention due to its implications in drug metabolism, potential hepatotoxicity, and interactions with various cytochrome P450 enzymes and drug transporters. This article synthesizes findings from diverse studies to provide a comprehensive overview of DAK's biological activity, including its mechanisms of action, cytotoxicity, and pharmacokinetic properties.

Overview of DAK

DAK is formed through the deacetylation of ketoconazole, which is extensively used as an antifungal treatment. While ketoconazole itself is known for its strong inhibitory effects on cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), DAK also exhibits notable biological activities. Understanding these activities is crucial for evaluating the safety and efficacy of ketoconazole-based therapies.

Inhibition of Cytochrome P450 Enzymes

DAK has been shown to inhibit several cytochrome P450 enzymes, which are essential for drug metabolism:

| Enzyme | Inhibition Potency | Comparison to Ketoconazole |

|---|---|---|

| CYP3A4 | 2.4-fold less potent | Strong inhibitor |

| CYP2D6 | 13-fold more potent | Moderate inhibitor |

| CYP2C19 | Equally potent | Similar inhibition |

| P-gp | 3.4-fold less potent | Moderate inhibitor |

| BCRP | More potent than ketoconazole | Significant inhibition |

DAK's inhibition of CYP2D6 is particularly noteworthy, as it is significantly more potent than ketoconazole itself, which may contribute to its overall pharmacological profile .

Cytotoxicity Studies

Research has indicated that DAK possesses cytotoxic properties that may exceed those of its parent compound, ketoconazole. A study conducted on rat hepatocytes demonstrated that DAK induced cytotoxicity in a dose- and time-dependent manner. Key findings include:

- LDH Leakage : Significant increases in lactate dehydrogenase (LDH) leakage were observed at concentrations as low as 70 µM after 4 hours of exposure.

- MTT Reduction Assay : The MTT assay showed a more sensitive response to DAK, with a 50% reduction at lower concentrations compared to LDH leakage .

These results suggest that DAK may pose a higher risk for hepatotoxicity than previously understood.

Mechanisms of Hepatotoxicity

The hepatotoxic effects associated with DAK have been linked to metabolic activation via flavin-containing monooxygenases (FMO). The conversion of DAK into reactive metabolites can lead to cellular damage in hepatocytes. The role of FMO in enhancing DAK's toxicity was highlighted by co-treatment studies where the presence of methimazole reduced LDH leakage, indicating a protective effect against DAK-induced cytotoxicity .

Pharmacokinetics and Accumulation

Following administration of ketoconazole, plasma concentrations of DAK were found to be only 3.1‰ of the parent compound. However, studies suggest that DAK may accumulate significantly in the liver, raising concerns about its potential inhibitory effects on drug metabolism in vivo . This accumulation could have implications for patients undergoing treatment with ketoconazole, particularly those on polypharmacy regimens.

Propiedades

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1/i8D2,9D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUXSEJZCPKWAX-LQQCIFTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.